1-(3,5-Dimethoxyphenyl)propan-1-amine
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Overview
Description
1-(3,5-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,5-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde or ketone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,5-Dimethoxyamphetamine: Shares structural similarities but differs in the position of the methoxy groups and the presence of an additional amine group.
4-Bromo-2,5-dimethoxyphenethylamine: Similar structure with a bromine atom substitution, leading to different chemical and biological properties.
Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential biological activity. This distinct structure allows for targeted modifications and applications in various fields of research .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGHZCOYWJAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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